molecular formula C10H15NO B13150434 (1S)-1-(2-ethoxyphenyl)ethanamine

(1S)-1-(2-ethoxyphenyl)ethanamine

Katalognummer: B13150434
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: LMUHGWYMCFSWBA-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(2-ethoxyphenyl)ethanamine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethoxy group attached to the phenyl ring and an ethanamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-ethoxyphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethoxybenzaldehyde.

    Reductive Amination: The 2-ethoxybenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: (1S)-1-(2-ethoxyphenyl)ethanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions, where the ethoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 2-ethoxybenzaldehyde or 2-ethoxybenzoic acid.

    Reduction: Formation of ethoxyphenylethanol or ethoxyphenylmethane.

    Substitution: Formation of various substituted phenethylamines or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: (1S)-1-(2-ethoxyphenyl)ethanamine is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.

Biology:

    Neurotransmitter Studies: The compound is studied for its potential effects on neurotransmitter systems, particularly in relation to its structural similarity to other phenethylamines.

    Receptor Binding: Research is conducted to understand its binding affinity to various receptors in the brain.

Medicine:

    Pharmaceutical Development: this compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Drug Design: It serves as a lead compound in the design of new drugs targeting specific biological pathways.

Industry:

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

    Chemical Manufacturing: It is utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of (1S)-1-(2-ethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.

Vergleich Mit ähnlichen Verbindungen

    (S)-1-(4-Phenyl-2-imidazolyl)ethanamine: This compound shares structural similarities with (1S)-1-(2-ethoxyphenyl)ethanamine and is used in the preparation of δ-opioid antagonists/μ-opioid agonists.

    1-(2-aminoethyl)-3-phenylurea: Another structurally related compound with potential biological applications.

Uniqueness:

    Structural Features: The presence of the ethoxy group in this compound distinguishes it from other phenethylamines, contributing to its unique chemical properties and reactivity.

    Applications: Its specific applications in neurotransmitter studies and pharmaceutical development highlight its distinct role in scientific research.

Eigenschaften

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

(1S)-1-(2-ethoxyphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1

InChI-Schlüssel

LMUHGWYMCFSWBA-QMMMGPOBSA-N

Isomerische SMILES

CCOC1=CC=CC=C1[C@H](C)N

Kanonische SMILES

CCOC1=CC=CC=C1C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.